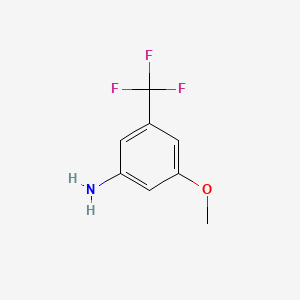

3-Methoxy-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 3-Methoxy-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFGJEYZCUWSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188453 | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-55-3 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-55-3)

This guide provides a comprehensive technical overview of 3-Methoxy-5-(trifluoromethyl)aniline, a versatile and high-value building block for researchers, medicinal chemists, and professionals in the agrochemical and materials science sectors. We will delve into its chemical properties, synthesis, reactivity, and key applications, with a focus on the scientific principles that underpin its utility.

Core Molecular Attributes and Physicochemical Properties

3-Methoxy-5-(trifluoromethyl)aniline, also known as 3-Amino-5-methoxybenzotrifluoride, is a substituted aniline featuring both an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing trifluoromethyl group (-CF₃) on the aromatic ring. This unique electronic arrangement is fundamental to its reactivity and the properties it imparts to derivative molecules.

The trifluoromethyl group is particularly noteworthy. Its presence often enhances the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making it a prized substituent in drug discovery.[1] The methoxy group, in contrast, is an ortho-, para-director in electrophilic aromatic substitution and can influence the molecule's solubility and hydrogen bonding capabilities.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 349-55-3 | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 50-54 °C | [1] |

| Boiling Point | 242.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | >113 °C (>235.4 °F) | [2] |

| Solubility | Soluble in various organic solvents. | [1] |

| pKa | 2.95 ± 0.10 (Predicted) | [2] |

Synthesis and Manufacturing

The most common and industrially viable route to 3-Methoxy-5-(trifluoromethyl)aniline is the catalytic hydrogenation of its nitro precursor, 1-methoxy-3-nitro-5-(trifluoromethyl)benzene.

Sources

3-Methoxy-5-(trifluoromethyl)aniline molecular weight

An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3), a critical chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will explore its fundamental properties, the scientific rationale for its utility, validated protocols for its synthesis and analysis, and its significant applications, particularly in drug discovery.

Core Physicochemical & Structural Characteristics

3-Methoxy-5-(trifluoromethyl)aniline is a substituted aniline that has gained prominence as a versatile building block. Its structure uniquely combines an electron-donating methoxy group with a potent electron-withdrawing trifluoromethyl group, creating a molecule with distinct reactivity and desirable pharmacological properties.[1][2]

Key Properties Summary

A consolidation of the compound's essential data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 191.15 g/mol | [3][4][5][6] |

| Molecular Formula | C₈H₈F₃NO | [3][4][5][6] |

| CAS Number | 349-55-3 | [1][3][7][8] |

| Appearance | Light yellow to brown powder or crystals | [1] |

| Melting Point | 50-54 °C | [1][3][9] |

| Boiling Point | 242.0 ± 40.0 °C (Predicted) | [3] |

| Purity (Typical) | ≥ 98% (by GC) | [1] |

| Common Synonyms | 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine | [1][4][6][10] |

The Scientific Rationale: Impact of Functional Groups on Bioactivity

The utility of 3-Methoxy-5-(trifluoromethyl)aniline in drug development is not coincidental; it is a direct result of the influence of its key functional groups on molecular properties.

-

The Trifluoromethyl (-CF₃) Group: This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[2][11] This often leads to improved pharmacokinetic profiles, such as increased half-life and bioavailability. Furthermore, the -CF₃ group can increase the binding affinity of a drug candidate to its biological target.[2]

-

The Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the aniline ring. It can also serve as a hydrogen bond acceptor, influencing molecular conformation and interaction with protein targets.[2]

-

The Amine (-NH₂) Group: The primary amine is a versatile functional handle. It serves as a key nucleophile and a foundational point for constructing more complex molecular architectures through reactions like amidation, alkylation, and reductive amination, making it an essential precursor for a wide range of chemical entities.[11]

Synthesis Protocol: Catalytic Reduction

A reliable and widely cited method for preparing 3-Methoxy-5-(trifluoromethyl)aniline is the catalytic hydrogenation of its nitro precursor, 1-methoxy-3-nitro-5-(trifluoromethyl)benzene.[3] The palladium on carbon (Pd/C) catalyst is chosen for its high efficiency and selectivity in reducing aromatic nitro groups without affecting the trifluoromethyl group or the benzene ring.

Step-by-Step Synthesis Methodology

-

Reactor Setup: To a suitable hydrogenation vessel, add 1-methoxy-3-nitro-5-(trifluoromethyl)benzene (e.g., 8.50 g, 38.4 mmol).

-

Solvent and Catalyst Addition: Add methanol (40 mL) as the reaction solvent, followed by 10% Palladium on Carbon (Pd/C) catalyst (e.g., 2.00 g).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress over 24 hours. The consumption of hydrogen and analysis of aliquots by TLC or LC-MS can be used to determine completion.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., nitrogen or argon). Remove the solid Pd/C catalyst by filtration through a pad of diatomaceous earth (Celite). Rinse the pad with a small amount of methanol to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. This will yield the crude 3-Methoxy-5-(trifluoromethyl)aniline, typically as an orange or brown solid.[3]

-

Purification (Optional): If required, the product can be further purified by recrystallization or column chromatography to achieve higher purity.

Caption: Workflow for the synthesis of 3-Methoxy-5-(trifluoromethyl)aniline.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of the final compound is paramount. A multi-step analytical approach provides a self-validating system, confirming that the correct molecule has been synthesized to the required quality standard.

Recommended Analytical Workflow

-

Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. Both ¹H NMR and ¹³C NMR should be performed to confirm the connectivity and chemical environment of all atoms.

-

Purity Assessment (GC or HPLC): Chromatographic methods are employed for quantitative purity analysis.

-

Gas Chromatography (GC): Given the compound's volatility and thermal stability, GC is an excellent method for assessing purity.[1] A typical method would use a non-polar capillary column with a Flame Ionization Detector (FID).[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also highly suitable. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) will effectively separate the main compound from impurities.[13]

-

-

Mass Verification (MS): Mass spectrometry confirms the molecular weight of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly efficient, providing both retention time and mass data simultaneously.[3] For 3-Methoxy-5-(trifluoromethyl)aniline, the expected [M+H]⁺ ion would be m/z 192.1.[14]

Caption: A comprehensive analytical workflow for compound validation.

Applications in Drug Discovery & Agrochemicals

3-Methoxy-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of high-value molecules.

-

Pharmaceuticals: Its most prominent use is in the synthesis of kinase inhibitors. For instance, it is a documented building block for spleen tyrosine kinase (Syk) inhibitors, which are investigated for treating inflammatory diseases and certain cancers.[3][10] The compound's structure is frequently found in scaffolds targeting various neurological disorders.[1]

-

Agrochemicals: The trifluoromethyl group is also beneficial in agrochemistry. This aniline derivative is used to create potent herbicides and fungicides, where enhanced stability and cellular uptake are critical for efficacy.[1]

-

Dye Chemistry: It also serves as an intermediate in the synthesis of specialty dyes and pigments.[1]

Safety, Handling, and Storage

Proper handling of 3-Methoxy-5-(trifluoromethyl)aniline is essential due to its potential hazards.

GHS Hazard Information

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][15] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][15]

-

Pictograms: GHS07 (Exclamation Mark)

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[17]

-

Skin/Body Protection: Wear a lab coat and appropriate protective clothing.[15]

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[16]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[15]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2 - 8 °C.[1]

Conclusion

3-Methoxy-5-(trifluoromethyl)aniline is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its carefully balanced electronic and steric properties, conferred by the methoxy and trifluoromethyl groups, provide a scientifically grounded basis for its widespread use. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers and developers can effectively leverage this powerful building block to advance the next generation of pharmaceuticals and agrochemicals.

References

-

Georganics. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline - High purity. Retrieved from [Link]

-

Georganics. (2011). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet. Retrieved from [Link]

- Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.

- CymitQuimica. (2024). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline.

- BenchChem. (n.d.). 3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline.

- PharmaCompass. (2026). Spotlight on 2-Methoxy-5-(trifluoromethyl)aniline in Pharma R&D. Retrieved from an article discussing a positional isomer.

-

Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline.... Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-55-3 [m.chemicalbook.com]

- 4. 3-Methoxy-5-(trifluoromethyl)aniline - High purity | EN [georganics.sk]

- 5. 3-Methoxy-5-(trifluoromethyl)aniline | CAS 349-55-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-Methoxy-5-(trifluoromethyl)aniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. chemscene.com [chemscene.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 [chemicalbook.com]

- 10. 3-甲氧基-5-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline|880882-07-5 [benchchem.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 14. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 15. georganics.sk [georganics.sk]

- 16. fishersci.com [fishersci.com]

- 17. abdurrahmanince.net [abdurrahmanince.net]

3-Methoxy-5-(trifluoromethyl)aniline reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 3-Methoxy-5-(trifluoromethyl)aniline

Introduction: A Molecule of Strategic Importance

3-Methoxy-5-(trifluoromethyl)aniline is a substituted aromatic amine that has emerged as a critical building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical development and agrochemical synthesis, where the strategic incorporation of its unique functional groups can profoundly influence a target molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides an in-depth analysis of the compound's chemical reactivity and stability, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the interplay of the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the nucleophilic amino group, which together define the molecule's unique chemical personality.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is the foundation for its effective use in synthesis and formulation. The key properties of 3-Methoxy-5-(trifluoromethyl)aniline are summarized below.

| Property | Value | Source |

| CAS Number | 349-55-3 | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [1][3] |

| Melting Point | 50-54 °C | [1][3] |

| Boiling Point | 242.0 ± 40.0 °C (Predicted) | [3][4] |

| pKa | 2.95 ± 0.10 (Predicted) | [3][4] |

| Solubility | Soluble in various organic solvents | [1] |

| Storage Conditions | Store at 2-8 °C[1], in a dry, cool, dark place, sealed from air.[3] |

Part 1: A Deep Dive into Chemical Reactivity

The reactivity of 3-Methoxy-5-(trifluoromethyl)aniline is a fascinating case study in competing electronic effects. The aniline ring is substituted with a methoxy (-OCH₃) group, an amino (-NH₂) group, and a trifluoromethyl (-CF₃) group. Their interplay governs the molecule's behavior in chemical reactions.

The Electronic Tug-of-War: Substituent Effects

The chemical behavior of the molecule is dictated by the electronic properties of its substituents.

-

Amino Group (-NH₂): Acts as a strong activating group through resonance (+R effect) by donating its lone pair of electrons to the aromatic ring. It is also inductively withdrawing (-I effect) due to the electronegativity of nitrogen, but the resonance effect dominates. It is a powerful ortho, para-director.

-

Methoxy Group (-OCH₃): Similar to the amino group, it is a strong activating group via resonance (+R effect) and inductively withdrawing (-I effect), with the resonance effect being dominant. It is also a strong ortho, para-director.

-

Trifluoromethyl Group (-CF₃): This is a powerful deactivating group. Its effect is almost entirely due to a very strong inductive electron withdrawal (-I effect) caused by the high electronegativity of the three fluorine atoms.[5] It is a meta-director.

This combination creates a unique "push-pull" system. The -NH₂ and -OCH₃ groups push electron density into the ring, while the -CF₃ group strongly pulls it out. This significantly modulates the nucleophilicity of the amine and the overall reactivity of the aromatic ring.

Caption: Electronic effects of substituents on the aniline ring.

Reactivity at the Amino Group

The primary amino group is a key handle for synthetic transformations. However, its nucleophilicity is significantly attenuated by the potent electron-withdrawing -CF₃ group located meta to it.

-

Basicity: The pKa is predicted to be around 2.95, which is considerably lower than that of aniline (pKa ≈ 4.6).[3][4] This reduced basicity is a direct consequence of the -CF₃ group destabilizing the conjugate acid (anilinium ion) by withdrawing electron density.

-

Acylation and Alkylation: Despite reduced basicity, the amine nitrogen remains sufficiently nucleophilic to react with electrophiles like acyl chlorides and alkyl halides to form amides and secondary/tertiary amines, respectively. These reactions are fundamental for integrating the molecule into larger structures.

-

Diazotization: The conversion of the primary amino group to a diazonium salt (-N₂⁺) is one of the most powerful transformations for aromatic amines. This reaction, typically carried out with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, creates an excellent leaving group (N₂ gas). The resulting diazonium salt is a versatile intermediate for a wide range of subsequent reactions, including:

-

Sandmeyer Reactions: Introduction of -Cl, -Br, or -CN.

-

Schiemann Reaction: Introduction of -F.

-

Hydrolysis: Introduction of an -OH group.

-

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The overall reactivity of the aromatic ring towards electrophiles is diminished due to the deactivating -CF₃ group.[6] However, the potent activating and directing effects of the -NH₂ and -OCH₃ groups still guide the position of substitution.

-

Directing Effects: The -NH₂ and -OCH₃ groups direct incoming electrophiles to the positions ortho and para to themselves.

-

The position para to the -NH₂ group (C2) is also ortho to the -OCH₃ group.

-

The position para to the -OCH₃ group (C6) is also ortho to the -NH₂ group.

-

The C4 position is ortho to both activating groups.

-

-

Predicted Outcome: Electrophilic substitution is most likely to occur at the C2, C4, or C6 positions, which are activated by both the amino and methoxy groups. The precise outcome will depend on the specific electrophile and reaction conditions, with sterics also playing a role. The C4 position is sterically hindered, making C2 and C6 the most probable sites for substitution.

Part 2: Stability Profile and Degradation Pathways

The stability of an intermediate is paramount, influencing storage, handling, and reaction consistency.

Thermal and Chemical Stability

3-Methoxy-5-(trifluoromethyl)aniline is a crystalline solid at room temperature, which indicates a degree of thermal stability.[1][3] However, like many anilines, it is susceptible to degradation.

-

Storage: Commercial suppliers recommend storing the compound in a cool (2-8 °C), dry, and dark place, often under an inert atmosphere.[1][3] This is crucial to prevent oxidation and photodegradation.

-

Incompatibilities: It should be kept away from strong oxidizing agents.

-

Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially generating hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[7]

Primary Degradation Pathways

-

Oxidation: The amino group is susceptible to oxidation, especially when exposed to air and/or light. This process can lead to the formation of colored impurities, including azo compounds and polymeric materials. The presence of the electron-withdrawing -CF₃ group may offer some protection against oxidation compared to more electron-rich anilines.

-

Photodegradation: Exposure to UV light can accelerate oxidative degradation. Amber vials and storage in the dark are recommended to mitigate this pathway.

-

Biodegradation: While specific data for this molecule is not available, anilines in aquatic environments can undergo biodegradation, often initiated by oxidative deamination to form catechols, which are then further metabolized.[8]

Part 3: Key Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear methodologies for common transformations and stability assessments.

Protocol: Diazotization and Sandmeyer Bromination

This protocol demonstrates the conversion of the aniline to the corresponding aryl bromide, a common and useful transformation.

Objective: To synthesize 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene.

Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Methoxy-5-(trifluoromethyl)aniline (10 mmol) in a mixture of 48% HBr (30 mL) and water (10 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 11 mmol in 5 mL water) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 12 mmol) in 48% HBr (15 mL).

-

Cool the CuBr solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with 1M NaOH, then with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aryl bromide.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Caption: Experimental workflow for diazotization and Sandmeyer reaction.

Protocol: Forced Degradation Stability Study

This protocol outlines a standard procedure to assess the intrinsic stability of the compound, which is critical for pharmaceutical development.

Objective: To evaluate the stability of 3-Methoxy-5-(trifluoromethyl)aniline under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water 50:50).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60 °C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at 60 °C for 24 hours.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid compound in a hot air oven at 80 °C for 48 hours, then dissolve for analysis.

-

Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

Control: Keep the stock solution at 4 °C in the dark.

-

-

Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Analyze all samples, including the control, by a stability-indicating HPLC-UV method.

-

Quantify the parent compound and any degradation products.

-

Validation: The HPLC method must be validated to separate the parent compound from all major degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Caption: Workflow for a forced degradation stability study.

Conclusion

3-Methoxy-5-(trifluoromethyl)aniline is a compound of significant synthetic value, characterized by a complex interplay of activating and deactivating substituents. Its reactivity is centered on the nucleophilic amino group—ideal for diazotization and acylation—and an aromatic ring that, while generally deactivated, can undergo directed electrophilic substitution. The primary stability concerns are oxidative and photolytic degradation, necessitating careful handling and storage. By understanding these principles and employing robust experimental protocols, researchers can effectively harness the potential of this versatile building block for innovation in drug discovery and materials science.

References

-

3-(Trifluoromethyl)aniline . Wikipedia. [Link]

-

The Chemistry of Trifluoromethyl Anilines: Focus on 2-Hydroxy-4-(trifluoromethyl)aniline . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 . PubChem. [Link]

-

The Impact of Trifluoromethyl Groups: Exploring Applications of 2,5-Bis(trifluoromethyl)aniline . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet . Georganics. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods . The Journal of Organic Chemistry. [Link]

-

Mechanisms and pathways of aniline elimination from aquatic environments . National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. 3-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-55-3 [chemicalbook.com]

- 4. 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. georganics.sk [georganics.sk]

- 8. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: 3-Methoxy-5-(trifluoromethyl)aniline

Executive Summary

3-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-55-3) is a high-value pharmacophore scaffold used critically in the synthesis of kinase inhibitors—specifically targeting Spleen Tyrosine Kinase (SYK) —and advanced agrochemicals.[1][2] Its structural utility lies in the 3,5-disubstitution pattern , where the trifluoromethyl group (-CF₃) imparts metabolic stability and lipophilicity, while the methoxy group (-OCH₃) functions as a hydrogen bond acceptor and electron donor.

This guide provides a technical framework for sourcing, validating, and handling this compound. It moves beyond simple catalog listings to address the impurity profiles inherent to its synthesis and the quality attributes required for pharmaceutical applications.

Part 1: Chemical Profile & Strategic Value[3]

Structural Identity[4]

-

IUPAC Name: 3-Methoxy-5-(trifluoromethyl)aniline[1][2][3][4][5][6]

-

Synonyms: 3-Amino-5-methoxybenzotrifluoride; 5-Methoxy-α,α,α-trifluoro-m-toluidine[3][4]

The "Fluorine Advantage" in Drug Design

The simultaneous presence of electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups creates a unique electronic "push-pull" system on the aromatic ring.

-

Metabolic Blocking: The bulky -CF₃ group at position 5 blocks metabolic oxidation at that site, extending the half-life of the final drug candidate.

-

Lipophilicity Modulation: The -CF₃ significantly increases logP, enhancing membrane permeability, while the -OCH₃ group maintains solubility and offers a vector for hydrogen bonding within the enzyme active site (e.g., SYK ATP-binding pocket).

Part 2: Synthesis-Driven Impurity Profiling

Expert Insight: To validate a supplier, you must understand how they made the compound. The dominant industrial route involves the catalytic hydrogenation of 1-methoxy-3-nitro-5-(trifluoromethyl)benzene . This process dictates the specific impurities you must screen for in the Certificate of Analysis (CoA).

The Synthetic Pathway & Risk Factors

The reduction of the nitro group is generally performed using H₂ over Pd/C or Fe/HCl.

Critical Impurities to Monitor:

-

Unreacted Starting Material: 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene.[5] (Genotoxic concern).

-

Azo/Azoxy Dimers: Incomplete reduction intermediates common in aniline synthesis.

-

Defluorinated Byproducts: If hydrogenation conditions are too aggressive (high pressure/temp), the C-F bond can be cleaved, leading to 3-methoxyaniline analogues.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the reduction pathway and where quality risks originate.

Caption: Figure 1. Synthesis pathway via nitro-reduction, highlighting critical impurity origins (Nitro precursor, Azo dimers, and Defluorinated byproducts).

Part 3: Commercial Supply Chain Landscape

Suppliers are categorized by their primary function: Catalog (small scale, fast delivery) vs. Bulk/Process (multi-kg, GMP capabilities).

Tier 1: Catalog Suppliers (R&D Scale: 1g – 100g)

Best for medicinal chemistry hit-to-lead optimization.

| Supplier | Region | Catalog # | Purity Claim | Strategic Note |

| Sigma-Aldrich (Merck) | Global | 349-55-3 | 99% | High reliability; provides full SDS/CoA documentation. Best for reference standards. |

| TCI Chemicals | Japan/Global | M2168 | >98.0% | Excellent stock availability in US/EU warehouses. |

| Fisher Scientific | Global | Various | 98%+ | Distributes for TCI and others; streamlines procurement for universities. |

| Chem-Impex Int'l | USA | 03682 | 98%+ | Strong presence in US academic/biotech sector. |

Tier 2: Bulk & Process Suppliers (Scale: 1kg+)

Best for GLP tox batches or GMP clinical supplies.

| Supplier | Region | Capability | Strategic Note |

| Biosynth | Switzerland | GMP/ISO | Specializes in complex intermediates; offers custom synthesis if stock is low. |

| Enamine | Ukraine/EU | Building Blocks | Massive inventory of analogues; ideal if you need to explore SAR around the scaffold. |

| Combi-Blocks | USA | QC-focused | Often provides H-NMR data online before purchase; highly transparent. |

| Apollo Scientific | UK | Fluorine Specialist | Deep expertise in fluorinated aromatics; reliable for scale-up. |

Part 4: Procurement & Validation Protocol

Trustworthiness Directive: Do not assume the label is correct. Anilines are prone to oxidation (browning) over time. Follow this self-validating protocol upon receipt.

Step-by-Step Validation Workflow

-

Visual Inspection:

-

Standard: Off-white to pale yellow crystalline solid.

-

Red Flag: Dark brown or reddish/oily solid indicates significant oxidation (formation of quinones/azo compounds).

-

-

Identity Verification (NMR):

-

¹H NMR (DMSO-d₆): Look for the methoxy singlet (~3.8 ppm) and the characteristic aromatic pattern (three distinct protons due to meta-substitution).

-

¹⁹F NMR: Crucial for quantifying the trifluoromethyl group purity and detecting defluorinated impurities.

-

-

Purity Check (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Acceptance Criteria: >98% Area Under Curve (AUC).

-

Handling & Storage[11]

-

Oxidation Sensitivity: Store under inert gas (Argon/Nitrogen) if possible.

-

Temperature: Refrigerate (2–8°C).

-

Safety: This is a substituted aniline.[2][9] Treat as Acutely Toxic (Oral/Dermal/Inhalation).[5] Use a fume hood to avoid inhaling dust.[9]

Part 5: Decision Matrix for Supplier Selection

Use the following logic flow to determine the correct supplier tier for your project phase.

Caption: Figure 2. Strategic decision matrix for selecting suppliers based on project phase and volume requirements.

References

-

Sigma-Aldrich. Product Specification: 3-Methoxy-5-(trifluoromethyl)aniline. Retrieved from

-

ChemicalBook. 3-Methoxy-5-(trifluoromethyl)aniline Properties and Safety. Retrieved from

-

Biosynth. 3-Methoxy-5-(trifluoromethyl)aniline (FM70659).[3] Retrieved from

-

Fisher Scientific. TCI America 3-Methoxy-5-(trifluoromethyl)aniline.[4] Retrieved from

-

PubChem. Compound Summary: 3-Methoxy-5-(trifluoromethyl)aniline.[1][4] National Library of Medicine. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. georganics.sk [georganics.sk]

- 3. biosynth.com [biosynth.com]

- 4. 3-Methoxy-5-(trifluoromethyl)aniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 3-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-55-3 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. kingscientific.com [kingscientific.com]

- 8. 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline: An Application Note and Protocol Guide

This guide provides a comprehensive overview of the synthesis of 3-Methoxy-5-(trifluoromethyl)aniline, a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and materials science.[1] This document offers detailed synthetic protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Introduction

3-Methoxy-5-(trifluoromethyl)aniline serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the methoxy and amine functionalities provide versatile handles for further chemical transformations.[1] This guide details a reliable and scalable two-step synthesis commencing from the commercially available precursor, 1-methoxy-3-(trifluoromethyl)benzene. The synthetic strategy involves an initial electrophilic nitration followed by a catalytic hydrogenation of the resulting nitro intermediate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 50-54 °C | [1] |

| CAS Number | 349-55-3 | [1] |

Synthetic Strategy Overview

The synthesis of 3-Methoxy-5-(trifluoromethyl)aniline is efficiently achieved through a two-step process. The logical workflow is designed to first introduce a nitro group onto the aromatic ring of 1-methoxy-3-(trifluoromethyl)benzene, followed by the reduction of this nitro group to the desired aniline.

Caption: Overall synthetic workflow for 3-Methoxy-5-(trifluoromethyl)aniline.

Part 1: Electrophilic Nitration of 1-Methoxy-3-(trifluoromethyl)benzene

Mechanistic Rationale

The initial step involves the electrophilic aromatic substitution of 1-methoxy-3-(trifluoromethyl)benzene. The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2][3]

The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring. The methoxy group (-OCH₃) is an activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a deactivating, meta- directing group due to its strong electron-withdrawing inductive effect.

In this specific substrate, the directing effects of both groups reinforce the nitration at the position ortho to the methoxy group and meta to the trifluoromethyl group, leading to the desired 1-methoxy-2-nitro-5-(trifluoromethyl)benzene as the major product.

Caption: Mechanism of electrophilic nitration.

Detailed Experimental Protocol: Nitration

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

-

Nitroaromatic compounds can be toxic and should be handled with care.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methoxy-3-(trifluoromethyl)benzene | 176.14 | 10.0 g | 0.057 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 5.0 mL | ~0.079 |

| Ice | - | 100 g | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-3-(trifluoromethyl)benzene (10.0 g, 0.057 mol).

-

Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with gentle stirring.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (20 mL) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Addition of Nitric Acid: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath. Slowly add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-methoxy-2-nitro-5-(trifluoromethyl)benzene, as a yellow oil. The crude product is often of sufficient purity for the subsequent reduction step.

Part 2: Catalytic Hydrogenation of 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene

Mechanistic Rationale

The second step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

The mechanism involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the palladium catalyst.[1] On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates, to ultimately form the aniline product.[4]

Detailed Experimental Protocol: Reduction

Safety Precautions:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. This reaction must be conducted in a well-ventilated fume hood, away from any sources of ignition.

-

Palladium on carbon can be pyrophoric, especially after use. It should be handled with care and never allowed to dry in the air while still containing adsorbed hydrogen.

-

Ensure all glassware is properly secured and that the hydrogen balloon is attached securely.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene | 221.13 | 12.0 g | 0.054 |

| Palladium on Carbon (10 wt. %) | - | 0.6 g | - |

| Methanol | 32.04 | 150 mL | - |

| Hydrogen Gas | 2.02 | 1 atm (balloon) | - |

| Celite® | - | 10 g | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 1-methoxy-2-nitro-5-(trifluoromethyl)benzene (12.0 g, 0.054 mol) and methanol (150 mL).

-

Addition of Catalyst: Carefully add 10% palladium on carbon (0.6 g) to the flask.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere of hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon). The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove any residual hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The Celite® pad with the catalyst should be kept wet with solvent and disposed of properly to prevent ignition.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 3-methoxy-5-(trifluoromethyl)aniline as a crystalline solid.

Characterization of 3-Methoxy-5-(trifluoromethyl)aniline

The identity and purity of the synthesized 3-Methoxy-5-(trifluoromethyl)aniline should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.82 (s, 1H), 6.65 (s, 1H), 6.53 (s, 1H), 3.81 (s, 3H, -OCH₃), 3.75 (br s, 2H, -NH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 160.8, 148.2, 132.1 (q, J = 32.3 Hz), 124.2 (q, J = 272.7 Hz), 110.4, 106.2, 102.9, 55.4.

-

Mass Spectrometry (EI): m/z (%) 191 (M⁺, 100).

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Nitration | Insufficient nitrating agent or reaction time. | Add additional nitrating mixture carefully at 0-5 °C and monitor by TLC. |

| Temperature too low. | Allow the reaction to proceed for a longer duration at 0-5 °C. | |

| Formation of Byproducts in Nitration | Temperature too high. | Maintain strict temperature control during the addition of the nitrating mixture. |

| Incomplete Reduction | Inactive catalyst. | Use fresh, high-quality Pd/C. |

| Insufficient hydrogen pressure or reaction time. | Ensure a positive pressure of hydrogen and allow the reaction to stir for a longer period. | |

| Catalyst poisoning. | Purify the starting nitro compound if it contains impurities that could poison the catalyst. |

Conclusion

This guide provides a robust and well-characterized two-step synthesis of 3-Methoxy-5-(trifluoromethyl)aniline. The protocols described are based on established and reliable chemical transformations, offering a practical approach for obtaining this valuable building block in a laboratory setting. By understanding the underlying reaction mechanisms and adhering to the safety precautions outlined, researchers can confidently synthesize this key intermediate for their drug discovery and materials science endeavors.

References

-

Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

-

University of Rochester. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

-

PubMed. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]

-

Filo. (2025, October 29). How does anisole react with nitrating mixture? Write the equations. Retrieved from [Link]

-

MDPI. (2023, April 3). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Retrieved from [Link]

-

The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

ChemRxiv. (n.d.). Facile synthesis of Pd@MOF catalyst and its application for High Selective Hydrogenation and Hydrodeoxygenation of Biomass-Derived Compounds. Retrieved from [Link]

-

Brainly.in. (2019, March 22). Write equation of the following reaction: Nitration of anisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

-

Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. Retrieved from [Link]

-

YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

-

Frontiers. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

-

Georganics. (2011, February 19). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, June 10). Can anisole be nitrated only with nitric acid?. Retrieved from [Link]

-

MD Topology. (n.d.). 3-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Introduction: Navigating the Synthesis of Electron-Deficient Arylamines

An Application Guide to the Buchwald-Hartwig Amination of 3-Methoxy-5-(trifluoromethyl)aniline

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] The reaction's broad functional group tolerance and typically mild conditions have made it an indispensable tool for drug development professionals, enabling the construction of complex molecular architectures that were previously challenging to access.[6][7]

This guide focuses on a particularly relevant substrate class: electronically-deficient anilines, exemplified by 3-methoxy-5-(trifluoromethyl)aniline. This molecule presents a unique synthetic challenge due to the opposing electronic effects of its substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly reduces the nucleophilicity of the amine. This deactivation can hinder the key steps of the catalytic cycle, demanding a carefully optimized and robust protocol. This document provides a detailed exploration of the mechanistic considerations, a guide to selecting the optimal catalyst system, and a comprehensive, field-tested protocol for the successful C–N coupling of this challenging substrate.

The Scientific Challenge: Understanding the Substrate's Electronic Profile

The success of a Buchwald-Hartwig amination is highly dependent on the electronic and steric properties of the coupling partners.[4] In the case of 3-methoxy-5-(trifluoromethyl)aniline, the dominant electronic feature is the strongly deactivating trifluoromethyl group.

-

Reduced Nucleophilicity: The primary challenge is the lowered basicity and nucleophilicity of the aniline nitrogen. This makes the initial coordination to the palladium center and the subsequent deprotonation to form the palladium-amido complex more difficult.

-

Slower Reductive Elimination: The rate-determining step in many Buchwald-Hartwig cycles is the final reductive elimination, which forms the C–N bond and regenerates the active Pd(0) catalyst.[3][8] Electron-withdrawing groups on the amine coupling partner can slow this step.

To overcome these hurdles, the catalytic system must be specifically tailored. The choice of ligand, palladium precatalyst, and base are not arbitrary; they are critical decisions made to accelerate the kinetically challenging steps of the catalytic cycle.

Rational Catalyst System Design

A self-validating protocol begins with the logical selection of each component. For an electron-deficient aniline, the goal is to employ a catalytic system that is highly active and promotes the difficult reductive elimination step.

Palladium Precatalyst: Ensuring Reliability

While initial protocols often generated the active Pd(0) catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3, modern methods strongly favor the use of well-defined palladium precatalysts. Palladacycle precatalysts (such as G3 or G4 precatalysts) offer superior reliability and reproducibility because they generate the active monoligated LPd(0) species cleanly and rapidly upon activation with a base. This avoids the unpredictable induction periods and side reactions associated with older in situ methods.[9]

Ligand Selection: The Key to Success

The ligand is arguably the most critical component for coupling challenging substrates.[3] For electron-deficient anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are required. These ligands possess specific structural features that directly address the mechanistic challenges:

-

Steric Bulk: The large size of ligands like XPhos, RuPhos, or BrettPhos promotes the formation of monoligated palladium complexes, which are highly reactive.[10] This steric hindrance also accelerates the reductive elimination step.

-

Electron-Donating Character: The electron-rich nature of the phosphine ligand increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide and, more importantly, promotes the final C–N bond-forming reductive elimination.[3]

Among the available options, XPhos and RuPhos are often excellent starting points for this type of transformation due to their proven versatility and high catalytic activity.[10]

Base Selection: Balancing Reactivity and Tolerance

The base plays a crucial role in deprotonating the amine to form the palladium-amido intermediate.[11]

-

Strong Bases: For deactivated anilines, a strong base is typically necessary to facilitate this deprotonation. Sodium tert-butoxide (NaOt-Bu) is the most common choice and is highly effective.[12]

-

Alternative Bases: If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters or ketones), weaker bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be employed, though this may require higher reaction temperatures or longer reaction times.[11]

Solvent Choice: Optimizing Solubility and Temperature

The solvent must be anhydrous and capable of dissolving all reaction components at the target temperature.

-

Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[13][14] They offer good solubility for the organometallic intermediates and can be heated to the temperatures often required for these couplings. It is critical to use anhydrous solvents to prevent catalyst deactivation.

Visualizing the Mechanism and Workflow

To fully grasp the process, it is helpful to visualize both the underlying chemical transformation and the practical laboratory workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with 3-methoxy-5-(trifluoromethyl)aniline. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reagents and Stoichiometry

| Reagent | Mol. Wt. ( g/mol ) | Mmol | Equivalents | Mass/Volume |

| Aryl Bromide | - | 1.0 | 1.0 | - |

| 3-Methoxy-5-(trifluoromethyl)aniline | 191.14 | 1.2 | 1.2 | 229 mg |

| XPhos Pd G3 Precatalyst | 864.54 | 0.02 | 0.02 | 17.3 mg |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 | 135 mg |

| Toluene (anhydrous) | - | - | - | 5.0 mL (0.2 M) |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-methoxy-5-(trifluoromethyl)aniline (1.2 mmol, 229 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and XPhos Pd G3 precatalyst (0.02 mmol, 17.3 mg).

-

Expert Note: It is crucial to handle the base and precatalyst in an inert atmosphere (e.g., a glovebox) as they are sensitive to air and moisture. If a glovebox is unavailable, add the solids quickly under a positive flow of inert gas.

-

-

Solvent Addition: Evacuate and backfill the reaction vessel with inert gas (repeat 3 times). Add anhydrous toluene (5.0 mL) via syringe.

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Self-Validation: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired diarylamine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst; insufficient base; low temperature | Use a fresh bottle of precatalyst and base. Ensure the solvent is anhydrous. Increase the reaction temperature to 110 °C. |

| Hydrodehalogenation | Presence of water; competitive side reaction | Rigorously dry all reagents and solvents. Consider using a different ligand, such as BrettPhos.[15] |

| No Reaction | Poor quality reagents; catalyst poisoning | Verify the purity of starting materials. Ensure no incompatible functional groups are present (e.g., unprotected thiols). |

References

- Buchwald–Hartwig amination - Grokipedia. (n.d.).

- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).

- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 27, 2024, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... - ACS Publications. (2021). Retrieved January 27, 2024, from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination... - ChemRxiv. (n.d.). Retrieved January 27, 2024, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved January 27, 2024, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.). Retrieved January 27, 2024, from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved January 27, 2024, from [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Spero Chemical. (n.d.). Retrieved January 27, 2024, from [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. (2016). Retrieved January 27, 2024, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 27, 2024, from [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? - Reddit. (2018). Retrieved January 27, 2024, from [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (2016). Retrieved January 27, 2024, from [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023). Retrieved January 27, 2024, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. youtube.com [youtube.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value Proposition of a Fluorinated Aniline Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is a powerful modulator of physicochemical and pharmacokinetic properties.[1] 3-Methoxy-5-(trifluoromethyl)aniline emerges as a highly valuable and versatile building block, offering a unique combination of features that are instrumental in the synthesis of complex therapeutic agents. This aniline derivative provides chemists with a robust platform for generating novel molecular entities with enhanced biological activity.[2]

The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aniline ring creates a unique electronic environment. The trifluoromethyl moiety is well-known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target—all critical parameters in the optimization of drug candidates.[1] This guide provides an in-depth exploration of the applications of 3-methoxy-5-(trifluoromethyl)aniline in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 349-55-3 | [2] |

| Molecular Formula | C₈H₈F₃NO | [2] |

| Molecular Weight | 191.15 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 50-54 °C | [2] |

| Solubility | Soluble in various organic solvents | [2] |

Safety and Handling: 3-Methoxy-5-(trifluoromethyl)aniline should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications and Protocols

3-Methoxy-5-(trifluoromethyl)aniline serves as a versatile precursor for a range of chemical transformations pivotal to the construction of biologically active molecules. Its primary amine functionality allows for facile derivatization, leading to the formation of amides, sulfonamides, and participation in cross-coupling reactions.

Application I: Synthesis of Amide-Containing Scaffolds

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The aniline nitrogen of 3-methoxy-5-(trifluoromethyl)aniline can readily undergo acylation to furnish a diverse array of amide derivatives, which are common motifs in many kinase inhibitors.

Protocol 1: General Procedure for Acylation with an Acid Chloride

This protocol describes a general method for the acylation of 3-methoxy-5-(trifluoromethyl)aniline using an acid chloride in the presence of a base.

Workflow for Amide Bond Formation:

Caption: General workflow for the synthesis of an amide from 3-methoxy-5-(trifluoromethyl)aniline.

Materials:

-

3-Methoxy-5-(trifluoromethyl)aniline

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq.) in anhydrous DCM.

-

Add the base (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.1 eq.) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Application II: Synthesis of Kinase Inhibitor Scaffolds

The unique substitution pattern of 3-methoxy-5-(trifluoromethyl)aniline makes it an excellent starting material for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Example: Synthesis of a Pyridopyrimidine Core, a Key Intermediate for MEK Inhibitors like Trametinib

Conceptual Synthetic Pathway to a Kinase Inhibitor Core:

Caption: Conceptual pathway to kinase inhibitors using the subject aniline.

Protocol 2: N-Acylation with Chloroacetyl Chloride

This protocol details the reaction of 3-methoxy-5-(trifluoromethyl)aniline with chloroacetyl chloride, a common step in the synthesis of various heterocyclic scaffolds.

Materials:

-

3-Methoxy-5-(trifluoromethyl)aniline

-

Chloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Cold water

-

Ethanol for recrystallization

Procedure:

-

In a 50 mL round-bottom flask, dissolve 3-methoxy-5-(trifluoromethyl)aniline (6 mmol) in THF (5 mL).

-

Add DBU (1.2 mmol) to the solution and cool the mixture in an ice-salt bath with mechanical stirring for 15 minutes.[3]

-

Add chloroacetyl chloride (6.6 mmol) dropwise from a dropping funnel, ensuring the temperature does not exceed 5 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours.[3]

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure N-(2-chloroacetyl)-3-methoxy-5-(trifluoromethyl)aniline.

This chloroacetamide intermediate is a versatile precursor for subsequent cyclization reactions to form various heterocyclic systems, including those found in kinase inhibitors.

Conclusion and Future Perspectives

3-Methoxy-5-(trifluoromethyl)aniline has established itself as a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by its trifluoromethyl group. Its utility in the synthesis of kinase inhibitors and other biologically active molecules is well-documented, and its commercial availability makes it an attractive starting material for drug discovery campaigns. The protocols outlined in this guide provide a practical framework for the utilization of this versatile building block in the synthesis of novel therapeutic agents. As the demand for more effective and targeted therapies continues to grow, the strategic application of fluorinated building blocks like 3-methoxy-5-(trifluoromethyl)aniline will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Georganics. 3-Methoxy-5-(trifluoromethyl)aniline. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

ResearchGate. A facile amidation of chloroacetyl chloride using DBU. [Link]

- Google Patents.

-

ResearchGate. Laboratory-scale synthesis of trametinib (55). [Link]

-

National Institutes of Health. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]

- Google Patents.

-

MDPI. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. [Link]

-

National Institutes of Health. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

Sources

Application Notes and Protocols for the Acylation of 3-Methoxy-5-(trifluoromethyl)aniline with Acyl Chlorides

Introduction: Strategic Importance of N-Acylated 3-Methoxy-5-(trifluoromethyl)aniline Scaffolds

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic amines is a cornerstone of molecular design. Among these, 3-methoxy-5-(trifluoromethyl)aniline is a particularly valuable building block. The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group imparts unique electronic properties and metabolic stability to derivative molecules.[1] The acylation of this aniline to form N-acyl derivatives is a critical transformation, yielding amide scaffolds that are prevalent in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the acylation of 3-methoxy-5-(trifluoromethyl)aniline with various acyl chlorides. We will delve into the mechanistic underpinnings, provide robust experimental protocols, and offer insights into the nuances of this important reaction.

Mechanistic Insights: A Tale of Competing Electronic Effects

The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the stable amide product.

However, the reactivity of 3-methoxy-5-(trifluoromethyl)aniline is a delicate balance of competing electronic effects. The methoxy group (-OCH₃) is an electron-donating group through resonance, which increases the electron density on the aromatic ring and, to a lesser extent, the nucleophilicity of the amino group. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group through induction, which significantly decreases the electron density of the aromatic ring and the basicity and nucleophilicity of the amino group.[4][5] The net effect is a moderately deactivated aniline, requiring carefully optimized reaction conditions to achieve efficient acylation.